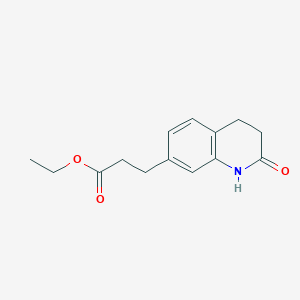

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate

Description

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate is a heterocyclic compound featuring a partially hydrogenated quinoline core (tetrahydroquinolin) with a 2-oxo lactam moiety and an ethyl propanoate side chain at the 7-position. Its ethyl ester group influences both synthetic challenges (e.g., lower hydrolysis yields compared to methyl esters) and physicochemical properties such as lipophilicity .

Properties

IUPAC Name |

ethyl 3-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO3/c1-2-18-14(17)8-4-10-3-5-11-6-7-13(16)15-12(11)9-10/h3,5,9H,2,4,6-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAWBULKPEUITAY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=CC2=C(CCC(=O)N2)C=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate typically involves the reaction of ethyl acetoacetate with an appropriate quinoline derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction, followed by purification steps to isolate the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different oxidation states.

Reduction: Reduction reactions can convert the compound into more reduced forms of quinoline derivatives.

Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit antimicrobial properties. Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate has been studied for its potential to inhibit bacterial growth, particularly against strains resistant to conventional antibiotics. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and metabolic pathways.

1.2 Anticancer Properties

Several studies have explored the anticancer potential of tetrahydroquinoline derivatives. This compound has shown promise in inducing apoptosis in cancer cell lines. In vitro studies have demonstrated that this compound can activate apoptotic pathways and inhibit cell proliferation in various cancer types.

1.3 Neuroprotective Effects

The neuroprotective effects of tetrahydroquinoline derivatives are being investigated for their potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This compound may offer protective effects against oxidative stress and neuronal damage.

Materials Science

2.1 Polymer Chemistry

this compound can be utilized as a monomer in the synthesis of novel polymers with specific functional properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength.

2.2 Coatings and Adhesives

Due to its reactive functional groups, this compound can be employed in the formulation of coatings and adhesives that require improved adhesion properties and resistance to environmental factors.

Biochemistry

3.1 Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Studies suggest that it may serve as a lead compound for developing enzyme inhibitors that can modulate biochemical reactions relevant to disease states.

3.2 Drug Delivery Systems

Research is ongoing into the use of this compound in drug delivery systems where it can act as a carrier molecule for targeted therapy. Its ability to form complexes with various drugs could enhance bioavailability and therapeutic efficacy.

Mechanism of Action

The mechanism of action of ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Structural Analogues and Key Functional Groups

The compound is compared to derivatives with related heterocyclic cores and ester functionalities:

Key Observations :

- Tetrahydroquinolin vs. The 2-oxo lactam group in the target compound enables hydrogen bonding, similar to quinoxaline derivatives .

- Ester Groups : Ethyl esters in the target compound and analogues (e.g., 3cd, coumarin derivative) exhibit lower hydrolysis efficiency compared to methyl esters, impacting synthetic yields and stability .

Insights :

- The target compound’s tetrahydroquinolin core may enhance blood-brain barrier penetration compared to more polar coumarin derivatives.

- Quinoxaline derivatives exhibit higher melting points, suggesting stronger crystal lattice interactions due to planar aromatic systems .

Biological Activity

Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate, a compound with the molecular formula and a molecular weight of 247.29 g/mol, has garnered attention in scientific research for its potential biological activities. This article delves into its biological mechanisms, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with quinoline derivatives. The reaction conditions often include the use of a base catalyst for optimal yield and purity .

Target Receptors

Research indicates that compounds structurally similar to this compound may interact with various receptors:

- NMDA Receptors : Similar compounds have been shown to act as selective antagonists at the glycine site of NMDA receptors, which are critical in synaptic plasticity and memory function .

Biochemical Pathways

The compound's derivatives have been studied for their ability to inhibit RNA-dependent RNA polymerase enzymes associated with viral replication, particularly in hepatitis C virus (HCV) models. This suggests a potential antiviral activity that warrants further investigation.

Antimicrobial Properties

This compound and its derivatives have shown promising antimicrobial properties. In vitro studies indicate that these compounds can inhibit the growth of various bacterial strains. For instance:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (µg/ml) |

|---|---|---|

| Staphylococcus aureus | 15 | 100 |

| Escherichia coli | 12 | 100 |

| Pseudomonas aeruginosa | 10 | 100 |

These results highlight the compound's potential as a lead in developing new antimicrobial agents.

Anticancer Activity

Recent studies have explored the anticancer properties of this compound. In cell line assays:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 30 | Cell cycle arrest at G2/M phase |

The compound demonstrated significant cytotoxic effects against these cancer cell lines, suggesting a mechanism involving apoptosis and cell cycle regulation.

Study on Antiviral Activity

A study published in Journal of Medicinal Chemistry investigated the antiviral efficacy of derivatives of this compound against HCV. The findings indicated that certain derivatives inhibited HCV replication by targeting the RNA polymerase enzyme effectively .

Research on Neuroprotective Effects

Another notable study assessed the neuroprotective effects of this compound on neuronal cells subjected to oxidative stress. The results showed that treatment with this compound enhanced cell viability and reduced markers of oxidative damage .

Q & A

Q. What are the common synthetic routes for Ethyl 3-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)propanoate, and what factors influence reaction efficiency?

The compound is synthesized via multi-step pathways involving intermediates such as 2-oxo-1,2,3,4-tetrahydroquinolin-7-yl trifluoromethanesulfonate (44) and subsequent functionalization. Key steps include:

- Cyanidation : Zinc cyanide reacts with triflate intermediates to introduce nitrile groups (yields >50%) .

- Reduction and Hydrolysis : Sodium borohydride reduces aldehydes to alcohols, followed by hydrolysis using NaOH in EtOH/THF to yield the final product .

- Coupling Reactions : HATU-mediated condensation of carboxylic acid intermediates with ethyl amino esters enhances efficiency compared to EDCI . Factors influencing efficiency: leaving group quality (e.g., trifluoroacetate), solvent polarity, and steric hindrance during hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Mass Spectrometry (MS) : Exact mass (219.1008 g/mol) confirms molecular formula (C₁₁H₁₃N₃O₂) .

- NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions on the tetrahydroquinolinone ring and propanoate chain.

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validates C, H, N composition .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Personal Protective Equipment (PPE) : Chemical-resistant gloves (nitrile), lab coats, and safety goggles .

- Respiratory Protection : Use NIOSH-approved P95 respirators for aerosolized particles; OV/AG/P99 cartridges for vapor exposure .

- Waste Management : Avoid drainage disposal; collect in sealed containers for incineration .

Advanced Research Questions

Q. How does the hydrolysis of ethyl carboxylate intermediates compare to methyl esters in analogue synthesis?

Ethyl esters (e.g., 31, 42, 51) exhibit lower hydrolysis yields (40–60%) compared to methyl esters (70–85%) due to increased steric hindrance and reduced solubility in NaOH/EtOH/THF mixtures. Kinetic studies suggest slower nucleophilic attack on bulkier ethyl groups .

| Ester Type | Hydrolysis Yield (%) | Solvent System |

|---|---|---|

| Methyl | 70–85 | EtOH/H₂O |

| Ethyl | 40–60 | EtOH/THF/H₂O |

Q. What strategies can mitigate low yields during ethyl carboxylate hydrolysis?

Q. How do substituents on the tetrahydroquinolinone ring influence reactivity in further functionalization?

Electron-withdrawing groups (e.g., -CN in intermediate 45) stabilize transition states during nucleophilic substitution, whereas electron-donating groups (e.g., -OH in 43) slow reactivity. For example:

- Cyanide Introduction : Triflate intermediates (44) enable efficient cyanidation (50% yield) due to superior leaving group ability .

- Aldehyde Reduction : Sodium borohydride selectively reduces aldehydes without affecting the tetrahydroquinolinone ring .

Q. What are the implications of using HATU vs. EDCI as coupling agents in analogue synthesis?

- HATU : Higher coupling efficiency (90–95%) due to uronium activation but generates toxic byproducts (e.g., hexamethylphosphoramide).

- EDCI : Lower cost and milder conditions but requires longer reaction times (24–48 hrs) and yields ~70–80% .

Q. How can computational methods predict biological interactions (e.g., LFA-1/ICAM-1 antagonism)?

- Molecular Docking : Predicts binding affinity to LFA-1's I-domain (e.g., Glide SP scoring).

- MD Simulations : Reveal stable hydrogen bonds between the propanoate group and ICAM-1 residues (e.g., Glu-134) .

- QSAR Models : Correlate substituent electronic properties (Hammett σ) with IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.